molecular formula C12H14O5 B8516699 2-(1-Methoxycarbonylethoxy)benzoic acid methyl ester

2-(1-Methoxycarbonylethoxy)benzoic acid methyl ester

Cat. No. B8516699
M. Wt: 238.24 g/mol
InChI Key: PEWYUMXTTSQWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methoxycarbonylethoxy)benzoic acid methyl ester is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methoxycarbonylethoxy)benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methoxycarbonylethoxy)benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 2-(1-methoxy-1-oxopropan-2-yl)oxybenzoate

InChI

InChI=1S/C12H14O5/c1-8(11(13)15-2)17-10-7-5-4-6-9(10)12(14)16-3/h4-8H,1-3H3

InChI Key

PEWYUMXTTSQWTB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester 6 (150 g, 652 mmol), anhydrous K2CO3 (480 gr, 3.473 mol) and sodium iodide (22.5 grams, 150 mmol) in anhydrous acetone (2000 ml) was added methyl 6-bromohexanoate (216 g, 1.033 mol) and refluxed for 60 hours. Acetone was distilled off and water (1500 ml) was added. Crude 9 was extracted into ethyl acetate, dried over Na2SO4, distilled and purified by column chromatography on silica gel using hexane as eluant to give pure 2 (130 g, 55.6%) as a light yellow syrup. The structure was confirmed with NMR.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step Two
Name
Yield
55.6%

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